molecular formula C25H20N2O3S B3511694 N-(3-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide

N-(3-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide

Cat. No.: B3511694
M. Wt: 428.5 g/mol
InChI Key: BWROLFRRZGYJED-UHFFFAOYSA-N
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Description

“N-(3-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide” is a complex organic compound. It contains a benzoyl group (benzene ring attached to a carbonyl), an amino group (NH2), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a carboxamide group (a carbonyl attached to an amine). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl, benzyloxy, and carboxamide groups, as well as the thiophene ring, would contribute to the overall structure. These groups could also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzoyl and carboxamide groups could undergo reactions with nucleophiles, while the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

The study of complex organic compounds like “N-(3-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide” is a vibrant field of research with potential applications in areas like medicinal chemistry, materials science, and synthetic methodology. Future research could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

N-[3-[(3-phenylmethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c28-24(19-9-4-12-22(15-19)30-17-18-7-2-1-3-8-18)26-20-10-5-11-21(16-20)27-25(29)23-13-6-14-31-23/h1-16H,17H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWROLFRRZGYJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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